molecular formula C30H28ClN3O4 B2443336 (11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 892298-38-3

(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2443336
CAS RN: 892298-38-3
M. Wt: 530.02
InChI Key: HOLHNCRGXLGRFV-MEIHLTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C30H28ClN3O4 and its molecular weight is 530.02. The purity is usually 95%.
BenchChem offers high-quality (11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activities

One study discussed the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their potential as potent cytotoxins against murine leukemia, Lewis lung carcinoma, and human leukemia cell lines. Some derivatives were even curative in mouse models of colon tumors at specific dosages, pointing towards significant anti-cancer potential (Deady et al., 2003).

Antibacterial Activity

Another research avenue includes the synthesis of novel tetracyclic pyridone carboxylic acids, which showed potent in vitro antibacterial potency and DNA gyrase inhibitory activity. These compounds represent a new direction in the development of antibacterial agents, potentially offering new treatments for bacterial infections (Jinbo et al., 1993).

Antimicrobial and Antifungal Properties

Additionally, derivatives of pyrano[2,3-c]pyridine have been synthesized and shown to possess significant antimicrobial and antifungal activities, displaying efficacy comparable to or better than standard drugs. This suggests their utility in combating infections and diseases caused by microorganisms (Zhuravel et al., 2005).

Synthetic Methodologies and Chemical Properties

Research on synthetic methodologies for creating related compounds has also been prominent. For instance, studies on the synthetic access to pyrano[3,2-c] quinoline and various substituted quinoline derivatives offer insights into the chemical properties and potential applications of such structures in medicinal chemistry and drug design (Elagamey et al., 2012).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(2,4-dimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN3O4/c1-36-22-10-11-25(26(17-22)37-2)33-30-24(29(35)32-21-8-3-7-20(31)16-21)15-19-14-18-6-4-12-34-13-5-9-23(27(18)34)28(19)38-30/h3,7-8,10-11,14-17H,4-6,9,12-13H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLHNCRGXLGRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC(=CC=C6)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

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